molecular formula C8H3F2NO2 B8631206 4,7-Difluoroisoindoline-1,3-dione

4,7-Difluoroisoindoline-1,3-dione

Cat. No.: B8631206
M. Wt: 183.11 g/mol
InChI Key: SJTJZLUESDHJJB-UHFFFAOYSA-N
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Description

4,7-Difluoroisoindoline-1,3-dione is a fluorinated heterocyclic compound characterized by a bicyclic isoindoline core with two fluorine atoms at the 4- and 7-positions and two ketone groups at the 1- and 3-positions. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. For example, it serves as a precursor in synthesizing proteolysis-targeting chimeras (PROTACs) and immunomodulatory derivatives, such as NE-002, which exhibits antitumor activity . Its synthesis typically involves reacting 4,7-difluoroisobenzofuran-1,3-dione with amines under reflux conditions, achieving moderate yields (e.g., 59% for NE-002) .

Properties

Molecular Formula

C8H3F2NO2

Molecular Weight

183.11 g/mol

IUPAC Name

4,7-difluoroisoindole-1,3-dione

InChI

InChI=1S/C8H3F2NO2/c9-3-1-2-4(10)6-5(3)7(12)11-8(6)13/h1-2H,(H,11,12,13)

InChI Key

SJTJZLUESDHJJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)C(=O)NC2=O)F

Origin of Product

United States

Comparison with Similar Compounds

4,7-Difluoroisoindoline-1,3-dione

  • Synthesis: Direct reaction of 4,7-difluoroisobenzofuran-1,3-dione with amines (e.g., 2-aminoglutarimide hydrochloride) in acetic acid with NaOAc, yielding 59% .
  • Advantage: Simpler one-step procedure compared to diamino derivatives, avoiding intermediate purification challenges .

4-Amino-7-chloroisoindoline-1,3-dione

  • Synthesis: Byproduct of failed diamino synthesis; characterized by m.p. 273–275°C, δ 170.8 (C=O) in ¹³C NMR, and m/z 177 (M⁺) in MS .

Key Comparison :

Compound Synthesis Steps Overall Yield Key Challenges
4,7-Diamino 2 32% Side reactions with Cl⁻
4,7-Difluoro 1 59% None reported
4-Amino-7-chloro 1 (unintended) N/A Undesired substitution

Physicochemical Properties

Fluorine vs. Amino/Chloro Substituents:

  • Melting Points: Fluorinated derivatives (e.g., NE-002) are typically solids, while 4,7-diamino derivatives melt at 273–275°C (though this value corresponds to the chloro byproduct) .
  • Spectroscopy: ¹³C NMR: Fluorine’s electronegativity deshields adjacent carbons. For 4,7-difluoro derivatives, δ ~170 ppm (C=O) , whereas 4-amino-7-chloro shows δ 170.8 (C=O) and δ 138.5 (aromatic C-Cl) . MS: Fluorinated compounds exhibit distinct fragmentation patterns due to C-F bond stability.

Solubility : Fluorination enhances lipophilicity, improving membrane permeability in drug design .

Anticancer Activity :

  • 4,7-Difluoro Derivatives: NE-002 and related PROTACs show potent anti-tumor effects, with IC₅₀ values significantly lower (<200 µM) than amino-substituted controls like Con1 (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, IC₅₀ >200 µM) .
  • Mechanism : Fluorine’s electron-withdrawing effect enhances binding to target proteins (e.g., cereblon in PROTACs), improving degradation efficacy .

4,7-Diamino Derivatives: Limited bioactivity data, but synthesis challenges hinder practical applications .

Structural Similarity and Reactivity

High-Similarity Analogs :

  • 4,5-Difluorophthalic Anhydride (Similarity: 0.86): Positional isomer with fluorines at 4,5-positions; less steric hindrance but reduced electronic effects compared to 4,7-difluoro .
  • 5,7-Difluoroindoline-2,3-dione (CAS 116570-41-3): Differs in ring structure (indoline vs. isoindoline) but shares fluorination; used in kinase inhibitors .

Reactivity Trends :

  • Fluorine’s strong electronegativity increases electrophilicity at the carbonyl groups, facilitating nucleophilic additions (e.g., amine coupling) .
  • Chloro and amino substituents exhibit lower reactivity in substitution reactions, as seen in failed diamino synthesis .

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